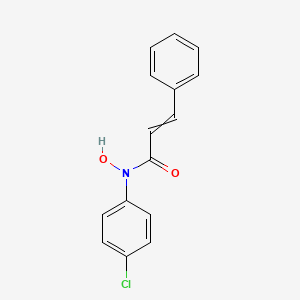
Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Substitution Reaction: The indole core undergoes a substitution reaction with a suitable alkylating agent to introduce the 1-(3-(dimethylamino)propyl) group.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of BET proteins, which are involved in various cancers and inflammatory diseases.
Biological Research: The compound is used to investigate the role of BET proteins in gene regulation and epigenetics.
Pharmacology: It is explored for its anti-inflammatory and anti-cancer properties.
Chemical Biology: The compound serves as a tool for studying protein-ligand interactions and cellular signaling pathways.
作用機序
The mechanism of action of Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride involves inhibition of BET proteins. These proteins recognize acetylated lysine residues on histone tails, leading to the regulation of gene expression. By inhibiting BET proteins, the compound disrupts this recognition, thereby modulating gene expression and exerting anti-cancer and anti-inflammatory effects . The molecular targets include BRD4, a member of the BET family, and pathways such as NF-κB and NLRP3 signaling .
類似化合物との比較
Similar Compounds
Pyrrolo[4,3,2-de]quinolin-2(1H)-ones: These compounds also inhibit BET proteins but may have different selectivity profiles.
Cyclopent[de]isoquinolin-3(4H)-ones: These compounds share structural similarities but differ in their biological activities.
Uniqueness
Benz(cd)indol-2(1H)-one, 1-(3-(dimethylamino)propyl)-, monohydrochloride is unique due to its high selectivity for the first bromodomain (BD1) of BET proteins. This selectivity enhances its potential as a therapeutic agent with fewer off-target effects .
特性
CAS番号 |
20904-09-0 |
|---|---|
分子式 |
C16H19ClN2O |
分子量 |
290.79 g/mol |
IUPAC名 |
1-[3-(dimethylamino)propyl]benzo[cd]indol-2-one;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-17(2)10-5-11-18-14-9-4-7-12-6-3-8-13(15(12)14)16(18)19;/h3-4,6-9H,5,10-11H2,1-2H3;1H |
InChIキー |
VSRSDJJAJAHNEC-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C2=CC=CC3=C2C(=CC=C3)C1=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



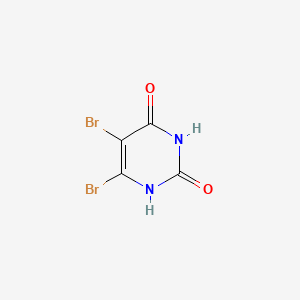
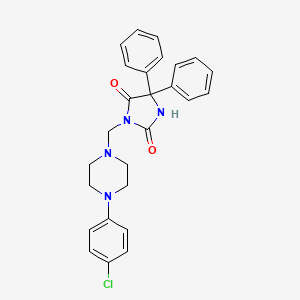
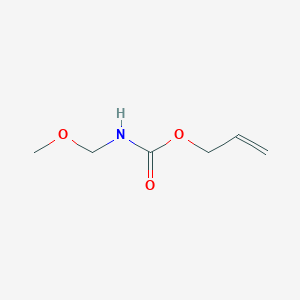
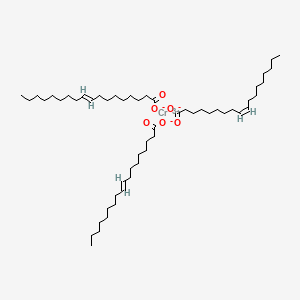

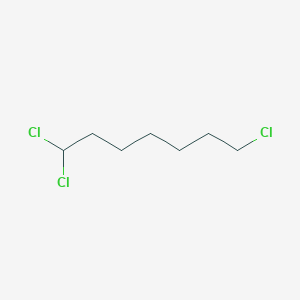
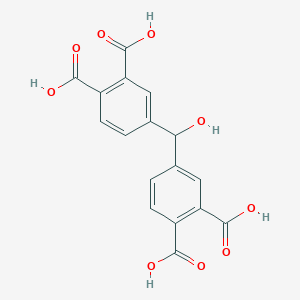
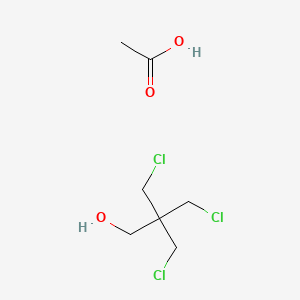


![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)
![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
